

A Comprehensive Spectroscopic Guide to 3-(tert-butoxy)-4-chloropyridine

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Compound of Interest

Compound Name: 3-(Tert-butoxy)-4-chloropyridine

Cat. No.: B14853296

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Introduction

3-(tert-butoxy)-4-chloropyridine is a substituted pyridine derivative of interest in synthetic chemistry, serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. The precise substitution pattern on the pyridine ring, featuring an electron-donating tert-butoxy group and an electron-withdrawing chloro group, creates a unique electronic and structural profile. Accurate and unambiguous structural confirmation is paramount for its use in subsequent synthetic steps. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers, enabling them to verify the identity, purity, and structural integrity of **3-(tert-butoxy)-4-chloropyridine** through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of substituents on the pyridine ring dictates the expected spectral outcomes. The tert-butoxy group at the C-3 position is a moderately activating, ortho-, para-directing group

due to the resonance donation of the oxygen lone pair. Conversely, the chloro group at C-4 is a deactivating, ortho-, para-director due to its inductive electron withdrawal. These competing effects influence the electron density at each position of the ring, which is directly reflected in the NMR chemical shifts.

Position	Substituent	Electronic Effect	Predicted Impact on NMR
C-3	-O-tBu	Electron-Donating (Resonance)	Shields adjacent protons/carbons
C-4	-Cl	Electron-Withdrawing (Inductive)	Deshields adjacent protons/carbons

This electronic push-pull system is key to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For **3-(tert-butoxy)-4-chloropyridine**, both ^1H and ^{13}C NMR provide critical information.

^1H NMR Spectroscopy

The ^1H NMR spectrum will feature signals from the three distinct aromatic protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The chemical shifts of the ring protons are highly sensitive to the electronic environment.^[1]

Expected ^1H NMR Data (Predicted, 400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	8.25 - 8.15	Doublet (d)	J \approx 5.0 Hz	1H
H-2	8.15 - 8.05	Singlet (s) or narrow doublet	J \approx 0.5 Hz	1H
H-5	7.20 - 7.10	Doublet (d)	J \approx 5.0 Hz	1H

| -C(CH₃)₃ | 1.45 - 1.35 | Singlet (s) | N/A | 9H |

Causality of Assignments:

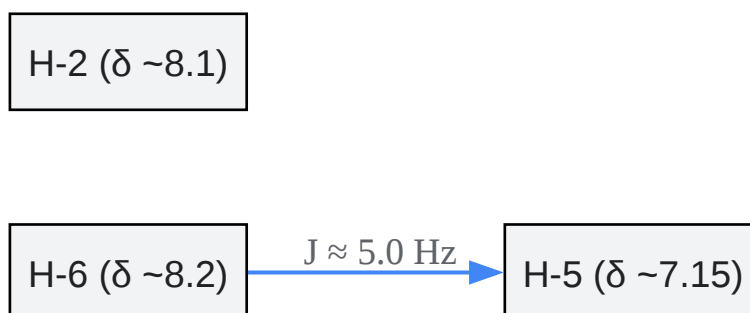
- H-6: This proton is adjacent to the ring nitrogen, which strongly deshields it, pushing it furthest downfield. It is coupled to H-5, resulting in a doublet.
- H-2: This proton is also adjacent to the nitrogen but is ortho to the electron-donating tert-butoxy group, which provides a shielding effect compared to H-6. Its coupling to H-5 is a long-range four-bond coupling, which is often very small or unresolved, leading to a sharp singlet or a very narrowly split doublet.
- H-5: This proton is ortho to the electron-withdrawing chlorine atom but is also coupled to H-6, appearing as a doublet in the most upfield region of the aromatic signals.
- -C(CH₃)₃: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a large singlet in the aliphatic region.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(tert-butoxy)-4-chloropyridine** in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: ~4 seconds.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

Logical Relationships: ^1H - ^1H Coupling Network The following diagram illustrates the expected spin-spin coupling between the aromatic protons.



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Caption: ^1H - ^1H spin-spin coupling in the pyridine ring.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule. For **3-(tert-butoxy)-4-chloropyridine**, seven distinct signals are expected.

Expected ^{13}C NMR Data (Predicted, 101 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3 (C-O)	155 - 152
C-2	148 - 145
C-6	145 - 142
C-4 (C-Cl)	142 - 138
C-5	122 - 118
C-OC(CH ₃) ₃	82 - 78

| -C(CH₃)₃ | 30 - 28 |

Causality of Assignments:

- **Aromatic Carbons:** The chemical shifts are influenced by the substituents and the nitrogen heteroatom.[2] The carbon attached to the oxygen (C-3) is expected to be significantly downfield. The carbons adjacent to the nitrogen (C-2 and C-6) are also downfield. The carbon bearing the chlorine (C-4) will be downfield due to the inductive effect. C-5 is typically the most upfield of the aromatic carbons.
- **Aliphatic Carbons:** The quaternary carbon of the tert-butyl group (C-OC(CH₃)₃) appears around 80 ppm, while the methyl carbons (-C(CH₃)₃) are found in the far upfield region (~29 ppm).

Experimental Protocol: ¹³C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for rapid acquisition due to the low natural abundance of ¹³C.[3]
- **Instrument Setup:** Acquire the spectrum on a 101 MHz (or corresponding field for the proton frequency) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled single-pulse (e.g., zgpg30).

- Number of Scans: 256 to 1024 scans, depending on concentration.
- Relaxation Delay (d1): 2 seconds.
- Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum provides a characteristic fingerprint of the molecule.

Expected IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2950	C-H Stretch	Aliphatic (sp^3) C-H
1600 - 1550	C=N Stretch	Pyridine Ring
1500 - 1400	C=C Stretch	Aromatic Ring
1250 - 1200	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
1100 - 1000	C-O Stretch	Aryl-Alkyl Ether (symmetric)
850 - 750	C-Cl Stretch	Aryl Halide

| 880 - 800 | C-H Bend | Out-of-plane bending for substituted pyridine |

Interpretation: The IR spectrum is a confirmatory technique. The presence of strong C-H stretching bands just below 3000 cm^{-1} confirms the tert-butyl group. The aromatic C=C and C=N stretching vibrations confirm the pyridine core.[4] The strong C-O ether stretch around 1250 cm^{-1} is a key indicator of the tert-butoxy group, while the C-Cl stretch in the fingerprint region confirms the halogen.[5]

Experimental Protocol: IR Acquisition (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place one drop of neat liquid sample (if liquid) or a small amount of solid sample directly onto the ATR crystal.
- Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- Parameters:
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Ion	Comments
187/189	$[\text{M}]^+$	Molecular Ion Peak. Shows a ~3:1 intensity ratio due to ^{35}Cl and ^{37}Cl isotopes. [6]
172/174	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the tert-butyl group.
131/133	$[\text{M} - \text{C}_4\text{H}_8]^+$	Loss of isobutylene via McLafferty-type rearrangement.

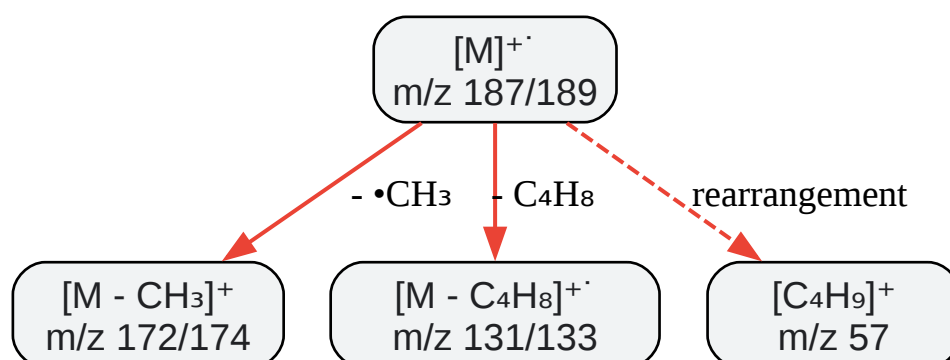
| 57 | $[\text{C}_4\text{H}_9]^+$ | tert-butyl cation, a very common and stable fragment. |

Interpretation: The most critical feature is the molecular ion peak. The presence of one chlorine atom results in two peaks separated by 2 m/z units, $[M]^+$ and $[M+2]^+$, with a relative intensity of approximately 3:1, which is the natural abundance ratio of the ^{35}Cl and ^{37}Cl isotopes.[6] This is a definitive indicator of a monochlorinated compound. The base peak is likely to be m/z 57, corresponding to the highly stable tert-butyl cation. Another significant fragmentation pathway is the loss of isobutylene (56 Da) to give the ion of 3-hydroxy-4-chloropyridine.[7]

Experimental Protocol: MS Acquisition

- Sample Introduction: For a volatile compound like this, direct injection via a gas chromatograph (GC-MS) or a direct insertion probe is suitable.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Data Acquisition: Scan a mass range from m/z 40 to 300 to ensure all relevant fragments and the molecular ion are detected.

Fragmentation Pathway Diagram

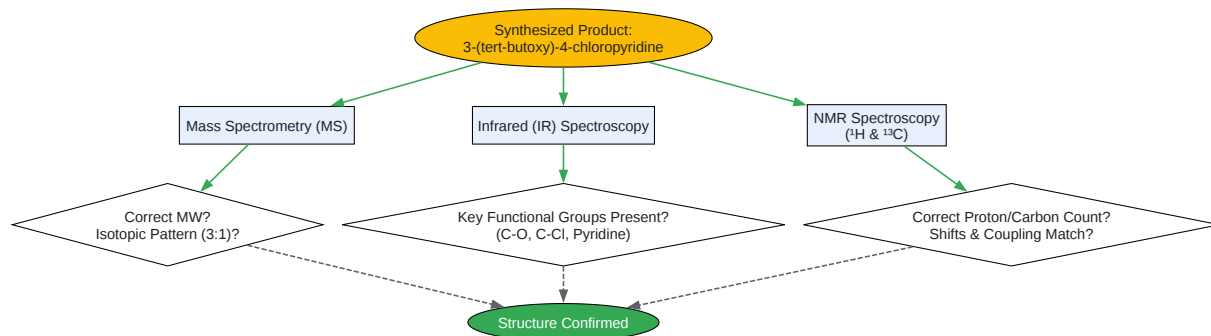


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Caption: Primary fragmentation pathways for **3-(tert-butoxy)-4-chloropyridine** in EI-MS.

Integrated Spectroscopic Workflow

Confirming the structure of **3-(tert-butoxy)-4-chloropyridine** requires a synergistic use of all three techniques. The following workflow ensures a validated and trustworthy identification.



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Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic profile of **3-(tert-butoxy)-4-chloropyridine** is distinct and predictable. ¹H and ¹³C NMR provide detailed information on the connectivity and electronic environment of the molecule. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a crucial diagnostic tool. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate.

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